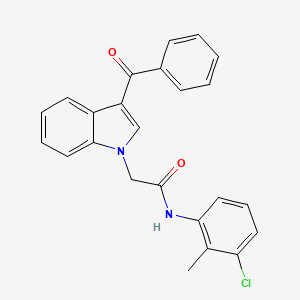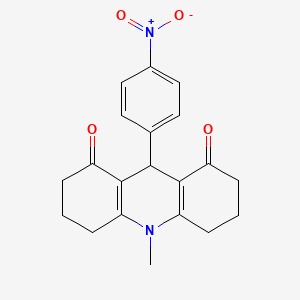![molecular formula C18H20Cl2N2O4S2 B3519201 N-[4-(azepan-1-ylsulfonyl)phenyl]-2,5-dichlorobenzenesulfonamide](/img/structure/B3519201.png)
N-[4-(azepan-1-ylsulfonyl)phenyl]-2,5-dichlorobenzenesulfonamide
Übersicht
Beschreibung
N-[4-(azepan-1-ylsulfonyl)phenyl]-2,5-dichlorobenzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of biological activities, including antimicrobial, antifungal, and anticancer properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(azepan-1-ylsulfonyl)phenyl]-2,5-dichlorobenzenesulfonamide typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 4-(azepan-1-ylsulfonyl)aniline. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually refluxed in an organic solvent like dichloromethane or toluene to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-(azepan-1-ylsulfonyl)phenyl]-2,5-dichlorobenzenesulfonamide can undergo several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms on the benzene ring.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions, altering the compound’s biological activity.
Hydrolysis: The compound can undergo hydrolysis in the presence of strong acids or bases, leading to the breakdown of the sulfonamide linkage.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation and reduction can yield different sulfonamide analogs.
Wissenschaftliche Forschungsanwendungen
N-[4-(azepan-1-ylsulfonyl)phenyl]-2,5-dichlorobenzenesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to create new compounds with potential biological activities.
Biology: Studied for its antimicrobial and antifungal properties.
Wirkmechanismus
The mechanism of action of N-[4-(azepan-1-ylsulfonyl)phenyl]-2,5-dichlorobenzenesulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of nucleotides required for DNA replication. By inhibiting DHFR, the compound can prevent the proliferation of cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[4-(azepan-1-ylsulfonyl)phenyl]-2,4-dichlorobenzamide
- N-[4-(azepan-1-ylsulfonyl)phenyl]-6-methylpyrimidin-4-amine
- N-[4-(azepan-1-ylsulfonyl)phenyl]-4-methylbenzamide
Uniqueness
N-[4-(azepan-1-ylsulfonyl)phenyl]-2,5-dichlorobenzenesulfonamide is unique due to its specific substitution pattern on the benzene ring, which can influence its biological activity and specificity towards certain molecular targets. The presence of the azepane ring also adds to its structural complexity and potential interactions with biological molecules.
Eigenschaften
IUPAC Name |
N-[4-(azepan-1-ylsulfonyl)phenyl]-2,5-dichlorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N2O4S2/c19-14-5-10-17(20)18(13-14)27(23,24)21-15-6-8-16(9-7-15)28(25,26)22-11-3-1-2-4-12-22/h5-10,13,21H,1-4,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIVGDHRFAOUIAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[[2-[Cyclohexyl-(2,4,6-trimethylphenyl)sulfonylamino]acetyl]amino]benzamide](/img/structure/B3519120.png)
![N-(4-bromo-2-fluorophenyl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B3519127.png)

![2-fluoro-N-{[5-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B3519149.png)
![N~1~-[4-(acetylamino)phenyl]-N~2~-methyl-N~2~-(2-naphthylsulfonyl)glycinamide](/img/structure/B3519157.png)
![4-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}-2-(4-isopropylphenyl)quinoline](/img/structure/B3519172.png)
![(E)-3-(1,3-BENZODIOXOL-5-YL)-N-{4-[(4-METHYLPIPERIDINO)SULFONYL]PHENYL}-2-PROPENAMIDE](/img/structure/B3519182.png)

![4-methoxy-N-[4-oxo-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-3(4H)-quinazolinyl]benzamide](/img/structure/B3519204.png)
![2-(4-CHLORO-2-METHYLPHENOXY)-N-[4-(THIOPHEN-2-YL)-13-THIAZOL-2-YL]ACETAMIDE](/img/structure/B3519207.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-9H-xanthene-9-carboxamide](/img/structure/B3519209.png)
![N-(4-{5-[(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)-4-fluorobenzamide](/img/structure/B3519213.png)
![N~2~-(3-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-mesitylglycinamide](/img/structure/B3519217.png)
![3-[(2-{[1-(2,4-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDO)METHYL]BENZOIC ACID](/img/structure/B3519219.png)
